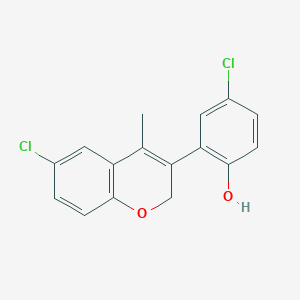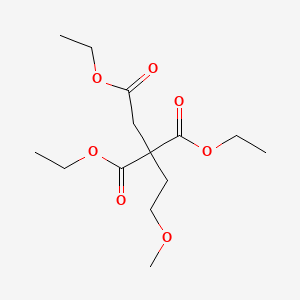![molecular formula C21H32O4S B14379644 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane CAS No. 90165-57-4](/img/structure/B14379644.png)
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane is a complex organic compound characterized by its unique molecular structure. It contains a total of 56 atoms, including 30 hydrogen atoms, 21 carbon atoms, 4 oxygen atoms, and 1 sulfur atom . The compound features multiple bonds, aromatic rings, and ether and sulfone functional groups
Méthodes De Préparation
The synthesis of 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane involves several steps, typically starting with the preparation of the benzenesulfonyl group and the oct-6-en-1-yl chain. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the oct-6-en-1-yl chain can undergo various transformations. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane include other benzenesulfonyl derivatives and compounds with similar molecular structures. These compounds may share some chemical properties but differ in their specific functional groups and molecular arrangements.
Propriétés
Numéro CAS |
90165-57-4 |
|---|---|
Formule moléculaire |
C21H32O4S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[8-(benzenesulfonyl)-3,7-dimethyloct-6-enoxy]oxane |
InChI |
InChI=1S/C21H32O4S/c1-18(14-16-25-21-13-6-7-15-24-21)9-8-10-19(2)17-26(22,23)20-11-4-3-5-12-20/h3-5,10-12,18,21H,6-9,13-17H2,1-2H3 |
Clé InChI |
ZKLVVBMDTHMJOB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
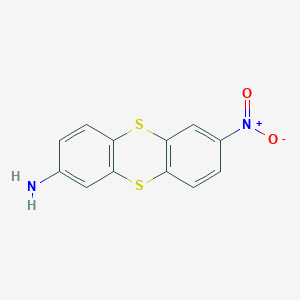
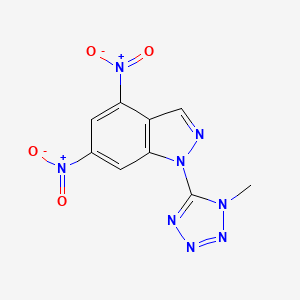
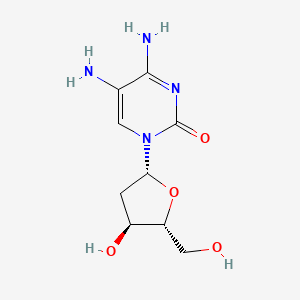
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
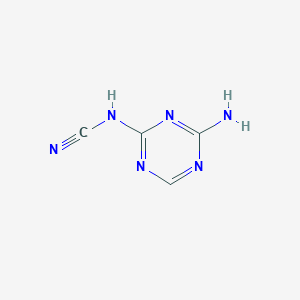
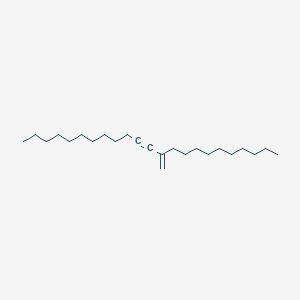
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)
